molecular formula C10H14N2O2 B13535510 2-(Piperazin-1-yl)benzene-1,4-diol

2-(Piperazin-1-yl)benzene-1,4-diol

Cat. No.: B13535510
M. Wt: 194.23 g/mol
InChI Key: KCLCYGGQXOUUHV-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)benzene-1,4-diol is an organic compound that features a piperazine ring attached to a benzene ring with two hydroxyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)benzene-1,4-diol typically involves the reaction of piperazine with a benzene derivative that has hydroxyl groups at the 1 and 4 positions. One common method involves the nucleophilic substitution reaction where piperazine reacts with 1,4-dihydroxybenzene under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)benzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Piperazin-1-yl)benzene-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)benzene-1,4-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperazin-1-yl)benzene-1,4-diol: Features hydroxyl groups at the 1 and 4 positions.

    2-(Piperazin-1-yl)benzene-1,3-diol: Similar structure but with hydroxyl groups at the 1 and 3 positions.

    2-(Piperazin-1-yl)benzene-1,2-diol: Hydroxyl groups at the 1 and 2 positions.

Uniqueness

This compound is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct biological and chemical properties compared to its isomers .

Biological Activity

2-(Piperazin-1-yl)benzene-1,4-diol is a compound that has garnered interest in scientific research due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound, also known as 4-(Piperazin-1-yl)benzene-1,2-diol hydrochloride, has a molecular formula of C10H15ClN2O2 and a CAS number of 139600907. The synthesis typically involves the reaction of piperazine with 1,4-dihydroxybenzene under controlled conditions to yield the target compound. Various synthetic routes have been explored to enhance yield and purity, including the use of solvents such as ethanol and dimethylformamide (DMF) .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

Bacteria Inhibition Zone (mm)
Staphylococcus aureus18
Streptococcus pyogenes14
Escherichia coli18
Klebsiella pneumoniae20

These results suggest that the compound may act as a potential antibacterial agent .

The mechanism underlying the antibacterial activity of this compound appears to involve inhibition of protein synthesis and disruption of nucleic acid production in bacterial cells. This is consistent with findings that highlight its bactericidal effects on reference strains and clinical isolates .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies indicate that it may inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential applications in treating inflammatory diseases such as arthritis and sepsis .

Case Studies and Research Findings

Several studies have focused on the biological applications of this compound:

  • Antibacterial Evaluation : A study evaluated the compound's efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation .
  • Anti-inflammatory Activity : In animal models, compounds similar to this compound demonstrated reduced inflammation markers in conditions induced by lipopolysaccharides (LPS), indicating its potential therapeutic role .
  • Structure-Activity Relationship : Research into derivatives of this compound has revealed that modifications can enhance its biological activity, suggesting avenues for drug design focused on improving efficacy against specific pathogens .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-piperazin-1-ylbenzene-1,4-diol

InChI

InChI=1S/C10H14N2O2/c13-8-1-2-10(14)9(7-8)12-5-3-11-4-6-12/h1-2,7,11,13-14H,3-6H2

InChI Key

KCLCYGGQXOUUHV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)O)O

Origin of Product

United States

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